2-(1-Phenyl-1H-benzoimidazol-2-ylamino)-ethanol
Description
2-(1-Phenyl-1H-benzimidazol-2-ylamino)-ethanol is a benzimidazole derivative featuring an ethanolamine substituent at the 2-position of the benzimidazole core. This compound combines the structural rigidity of the benzimidazole ring with the hydrogen-bonding capacity of the ethanolamine moiety. The ethanolamine side chain likely enhances solubility in polar solvents and facilitates intermolecular interactions, such as hydrogen bonding, which may influence crystallinity or biological activity .
Properties
IUPAC Name |
2-[(1-phenylbenzimidazol-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-11-10-16-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9,19H,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNANRHXMKWEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-1H-benzoimidazol-2-ylamino)-ethanol typically involves the condensation of o-phenylenediamine with benzoic acid derivatives, followed by subsequent reactions to introduce the ethanolamine moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-1H-benzoimidazol-2-ylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the ethanolamine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring or the ethanolamine moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with aldehyde or carboxylic acid groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The ethanolamine moiety may also contribute to the compound’s overall activity by enhancing its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Benzimidazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of 2-(1-phenyl-1H-benzimidazol-2-ylamino)-ethanol with structurally related analogs:
Physicochemical Properties
- Solubility: The ethanolamine substituent likely improves aqueous solubility compared to nonpolar analogs like 4-(1H-benzo[d]imidazol-2-yl)benzonitrile (m.p. 255–257°C) .
- Thermal Stability: Phenolic and cyano-substituted benzimidazoles exhibit higher melting points (228–257°C) due to strong intermolecular interactions, whereas alkyl or ethanolamine derivatives may display lower thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
